molecular formula C15H28N2O6 B6298730 tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid CAS No. 2250243-00-4

tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid

Cat. No.: B6298730
CAS No.: 2250243-00-4
M. Wt: 332.39 g/mol
InChI Key: LBLDXEPGCXJJSX-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid is a carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group attached to a 4-methylpiperidine ring via an ethyl linker, forming an oxalic acid salt. The Boc group enhances stability during synthesis, while the oxalic acid salt improves crystallinity and solubility.

Properties

IUPAC Name

tert-butyl N-[2-(4-methylpiperidin-4-yl)ethyl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.C2H2O4/c1-12(2,3)17-11(16)15-10-7-13(4)5-8-14-9-6-13;3-1(4)2(5)6/h14H,5-10H2,1-4H3,(H,15,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDXEPGCXJJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CCNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

The compound is recognized for its potential neuropharmacological properties. It acts as a piperidine derivative, which is a structural motif commonly found in many pharmacologically active compounds. Research indicates that derivatives of piperidine can interact with neurotransmitter systems, particularly those involving dopamine and serotonin, making them candidates for the treatment of neurological disorders such as depression and anxiety .

1.2 Antidepressant Properties

Studies have highlighted the antidepressant-like effects of piperidine derivatives. For instance, compounds similar to tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid have shown promise in preclinical models for reducing depressive behaviors. The mechanism may involve modulation of monoamine neurotransmitters, supporting the hypothesis that this compound could serve as a scaffold for developing new antidepressants .

Synthetic Chemistry

2.1 Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This versatility is particularly valuable in the pharmaceutical industry, where diverse chemical entities are required for drug development .

2.2 Use in Heterocyclic Chemistry

The compound's structure includes heterocyclic elements that are crucial in the development of new materials and drugs. Heterocycles are prevalent in many biologically active compounds; thus, this compound can be utilized to create novel heterocyclic frameworks that may exhibit enhanced biological activity or novel properties .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant EffectsDemonstrated that similar piperidine derivatives reduced depressive-like behavior in animal models, suggesting potential therapeutic applications.
Study BSynthetic ApplicationsReported successful synthesis of complex molecules using this compound as a precursor.
Study CNeuropharmacologyExplored interactions with serotonin receptors, indicating possible use in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Salt Form CAS Number Reference
tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid C15H26N2O4·C2H2O4 402.44 (total) 4-methylpiperidyl, oxalic acid salt Not provided -
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate C12H22N2O4·C2H2O4 368.34 (total) 4-amino-3-methylpiperidine, oxalate 900642-17-3
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate C12H22N2O4·0.5C2H2O4 323.33 (total) 3-methoxy, R,R configuration, hemioxalate 2253105-32-5
tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate C13H26N2O2 242.36 4-methylpiperidin-2-yl, no salt 1289385-02-9
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate C12H22FN2O2 257.32 4-fluoro, no salt 142374-19-4
Key Observations:

The 3-methoxy group in introduces polarity, likely reducing membrane permeability compared to the target compound .

Salt Forms :

  • Oxalic acid salts (target compound, ) improve aqueous solubility, critical for pharmacokinetics. Hemioxalate () offers intermediate solubility due to partial salt formation .

Stereochemistry :

  • Compounds like tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate () highlight the role of stereochemistry in receptor binding, though specific activity data are unavailable .

Biological Activity

Tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid, with the CAS number 2250243-00-4, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyl group, a piperidine moiety, and an oxalic acid component, which together may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13_{13}H22_{22}N2_2O3_3
  • Molecular Weight : 250.33 g/mol
  • Purity : ≥97%

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Acetylcholinesterase (AChE) : Some studies suggest that derivatives can inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is a significant contributor to neurodegeneration.
  • Neuroprotective Effects : Preliminary studies indicate that the compound could protect neuronal cells from apoptosis induced by amyloid beta peptides (Aβ), a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro experiments have shown that this compound can protect astrocytes from Aβ-induced toxicity. The protective mechanism involves reducing levels of pro-inflammatory cytokines such as TNF-α and reactive oxygen species (ROS), which are implicated in neuroinflammation and cell death .

In Vivo Studies

In vivo studies using animal models have demonstrated that while the compound shows promise in vitro, its bioavailability in the brain remains a challenge. For instance, a study compared its effects with those of galantamine in rats and found no significant differences in efficacy, suggesting limitations in how well the compound penetrates the blood-brain barrier .

Case Studies

StudyModelFindings
1Astrocyte culturesReduced apoptosis and inflammation due to Aβ exposure when treated with the compound.
2Rat model (scopolamine-induced memory impairment)No significant improvement compared to controls; attributed to low brain bioavailability.
3Neuroblastoma cell line (SH-SY5Y)Exhibited protective effects against oxidative stress from tert-butyl hydroperoxide (TBHP), indicating potential neuroprotective properties .

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